molecular formula C15H17N3O B7503928 (2,3-Dimethylquinoxalin-6-yl)-pyrrolidin-1-ylmethanone

(2,3-Dimethylquinoxalin-6-yl)-pyrrolidin-1-ylmethanone

Cat. No.: B7503928
M. Wt: 255.31 g/mol
InChI Key: BYGFRCCAWQTIJT-UHFFFAOYSA-N
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Description

(2,3-Dimethylquinoxalin-6-yl)-pyrrolidin-1-ylmethanone is a heterocyclic compound that features a quinoxaline core substituted with dimethyl groups at positions 2 and 3, and a pyrrolidinylmethanone moiety at position 6.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dimethylquinoxalin-6-yl)-pyrrolidin-1-ylmethanone typically involves the condensation of o-phenylenediamine with diketones or diethyl oxalate to form the quinoxaline core .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dimethylquinoxalin-6-yl)-pyrrolidin-1-ylmethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoxaline-2,3-dioxides, while substitution reactions can introduce various functional groups at the quinoxaline core .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,3-Dimethylquinoxalin-6-yl)-pyrrolidin-1-ylmethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyrrolidinylmethanone moiety enhances its potential as a kinase inhibitor and broadens its applicability in medicinal chemistry .

Properties

IUPAC Name

(2,3-dimethylquinoxalin-6-yl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c1-10-11(2)17-14-9-12(5-6-13(14)16-10)15(19)18-7-3-4-8-18/h5-6,9H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYGFRCCAWQTIJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C=C(C=CC2=N1)C(=O)N3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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